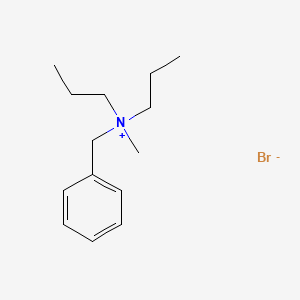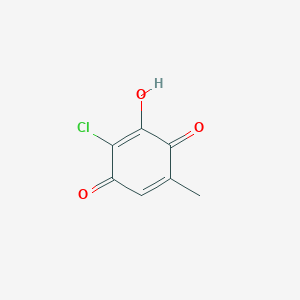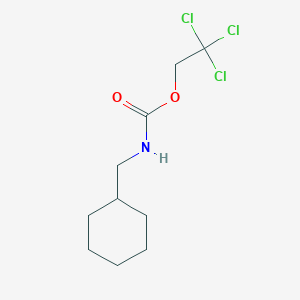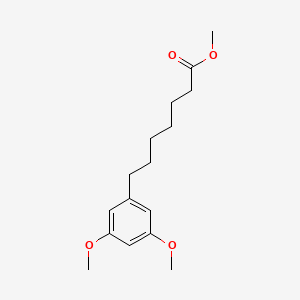
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate typically involves the bromination of 2-phenylpyridine followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with phenyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Coupling: Complex structures formed by coupling with other aromatic compounds.
Applications De Recherche Scientifique
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials.
Biological Studies: It serves as a probe or ligand in various biological assays.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-phenylpyridine: Lacks the ester functional group.
Phenyl 2-phenylpyridine-1(2H)-carboxylate: Lacks the bromine atom.
5-Bromo-2-phenylthiazole: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is unique due to the combination of its bromine atom, phenyl groups, and ester functionality, which confer specific reactivity and binding properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
88345-85-1 |
|---|---|
Formule moléculaire |
C18H14BrNO2 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
phenyl 5-bromo-2-phenyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c19-15-11-12-17(14-7-3-1-4-8-14)20(13-15)18(21)22-16-9-5-2-6-10-16/h1-13,17H |
Clé InChI |
CHAVHNJDCJMTPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC(=CN2C(=O)OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)

![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)



![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)





